

# physicochemical properties of 5-bromo-2-mercaptophenol

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## Compound of Interest

Compound Name: Phenol, 5-bromo-2-mercapto-

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An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-2-mercaptophenol

For the attention of: Researchers, scientists, and drug development professionals.

**Abstract:** This technical guide addresses the physicochemical properties of 5-bromo-2-mercaptophenol. Due to a lack of comprehensive, publicly available experimental data for this specific compound, this document provides a framework for its characterization. It outlines the predicted and comparative physicochemical properties based on structurally similar compounds. Furthermore, it details the requisite experimental protocols for the determination of these properties and presents a generalized workflow for the systematic characterization of a novel compound like 5-bromo-2-mercaptophenol.

## Introduction

5-bromo-2-mercaptophenol is a substituted aromatic compound containing a hydroxyl group, a thiol group, and a bromine atom attached to the benzene ring. Its structural features suggest potential applications in medicinal chemistry and materials science, leveraging the reactivity of the thiol and phenol moieties, as well as the influence of the bromine substituent on its electronic and lipophilic character. A thorough understanding of its physicochemical properties is fundamental for any research and development endeavor.

## Physicochemical Properties

Quantitative experimental data for 5-bromo-2-mercaptophenol is not extensively documented in publicly accessible literature. However, an estimation of its properties can be derived from the known values of structurally related compounds. The following table summarizes key physicochemical parameters, providing a comparative overview.

Property	5-bromo-2-mercaptophenol (Predicted/Comparative)	5-bromo-2-chlorophenol[ <a href="#">1</a> ]	5-bromo-2-methylphenol[ <a href="#">2</a> ]	5-bromo-2-mercaptopyridine[ <a href="#">3</a> ]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrOS	C <sub>6</sub> H <sub>4</sub> BrClO	C <sub>7</sub> H <sub>7</sub> BrO	C <sub>5</sub> H <sub>4</sub> BrNS
Molecular Weight	~205.08 g/mol	207.45 g/mol	187.03 g/mol	190.06 g/mol
Melting Point	Not available	54-60 °C	75-80 °C	202-208 °C
Boiling Point	Not available	Not available	Not available	200.9 °C (Predicted)
Solubility	Expected to be soluble in organic solvents like ethanol, methanol, and DMSO.	Not specified	Not specified	Not specified
pKa	Two pKa values are expected due to the phenolic and thiol groups.	Not available	Not available	8.09 (Predicted) <a href="#">[3]</a>
logP	Not available	3.1 (Computed) <a href="#">[1]</a>	2.7 (Computed) <a href="#">[2]</a>	Not available

Note: The values for 5-bromo-2-mercaptophenol are estimations and should be confirmed through experimental validation.

# Experimental Protocols for Physicochemical Characterization

The following sections detail the standard methodologies for the experimental determination of the core physicochemical properties of 5-bromo-2-mercaptophenol.

## Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.[\[4\]](#)[\[5\]](#)

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
- Procedure:
  - A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.[\[4\]](#)
  - The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
  - The sample is heated at a steady rate (e.g., 10-20 °C per minute) for an initial approximate determination.[\[6\]](#)
  - A second, more precise measurement is performed with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[\[6\]](#)[\[7\]](#)
  - The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[\[4\]](#)

## Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a key physical constant.

- Apparatus: Thiele tube or a micro-reflux setup, small test tube, capillary tube, thermometer, heating source (e.g., Bunsen burner or oil bath).[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Procedure (Micro-scale):
  - A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube. [\[11\]](#)
  - A capillary tube, sealed at one end, is placed open-end-down into the liquid.
  - The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil.[\[8\]](#)[\[11\]](#)
  - The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.
  - Heating is discontinued when a steady stream of bubbles is observed.
  - The boiling point is the temperature at which the liquid is drawn back into the capillary tube as the apparatus cools.[\[11\]](#)

## Solubility Determination

Solubility is a critical parameter, especially in the context of drug development and formulation.

- Apparatus: Vials, vortex mixer, sonicator, analytical balance.
- Procedure:
  - A known mass of the compound is added to a specific volume of the solvent of interest (e.g., water, ethanol, DMSO) in a vial.
  - The mixture is agitated using a vortex mixer and/or sonicator to facilitate dissolution.
  - If the compound does not dissolve, the mixture can be gently warmed (e.g., to 37°C).
  - Solubility is determined by visual inspection for any undissolved particles. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved

compound is measured using a suitable analytical technique (e.g., HPLC-UV).

## pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent. For 5-bromo-2-mercaptophenol, two pKa values corresponding to the phenolic hydroxyl and the thiol groups are expected.

- Apparatus: pH meter, burette, stirrer, beaker, UV-Vis spectrophotometer (for spectrophotometric method).
- Procedure (Potentiometric Titration):[\[12\]](#)[\[13\]](#)
  - A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., a water-cosolvent mixture).[\[13\]](#)
  - The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored after each addition of the titrant.
  - A titration curve (pH vs. volume of titrant) is plotted.
  - The pKa is determined from the pH at the half-equivalence point of the titration curve.
- Procedure (Spectrophotometric Titration):[\[13\]](#)[\[14\]](#)
  - Solutions of the compound are prepared in a series of buffers with different known pH values.
  - The UV-Vis absorbance spectrum of each solution is recorded.
  - The change in absorbance at a specific wavelength, where the protonated and deprotonated forms of the compound have different absorbances, is plotted against pH.
  - The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the inflection point.[\[12\]](#)

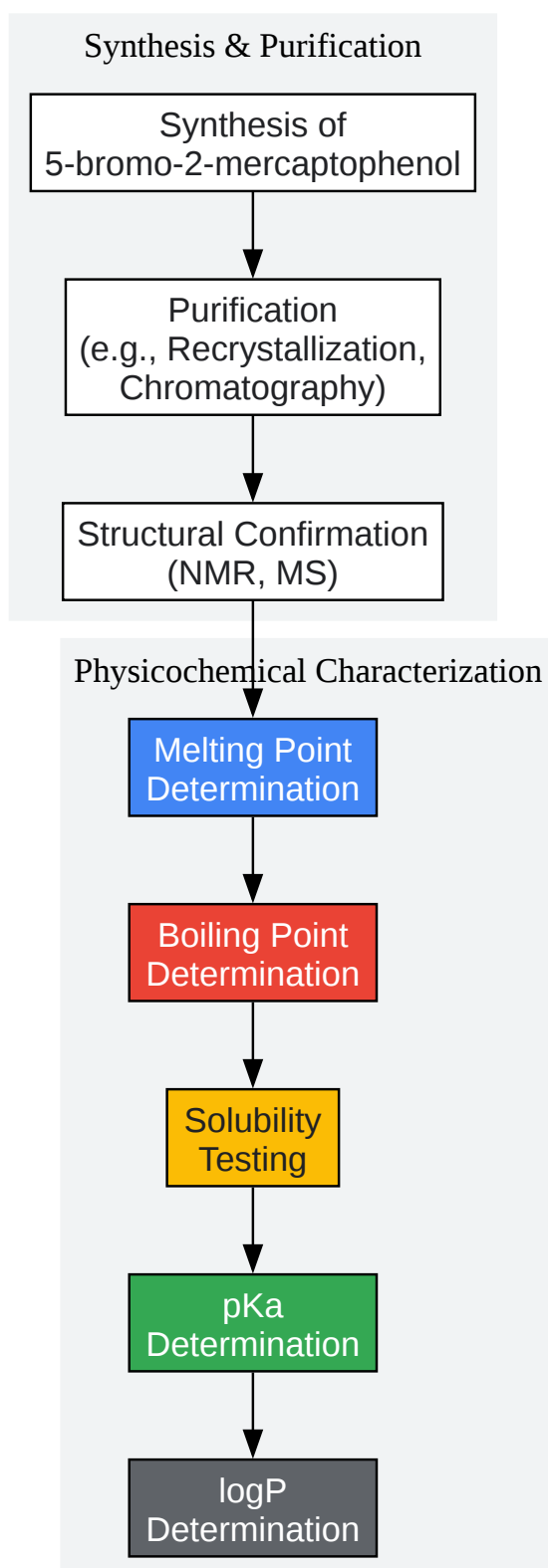
## logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.

- Apparatus: High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, analytical balance, vials.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Procedure (RP-HPLC Method):
  - A calibration curve is generated by injecting a series of standard compounds with known logP values onto a reverse-phase (e.g., C18) HPLC column and recording their retention times.
  - A solution of 5-bromo-2-mercaptophenol is prepared and injected into the HPLC system under the same conditions.
  - The retention time of the compound is measured.
  - The logP of 5-bromo-2-mercaptophenol is calculated by interpolating its retention time into the calibration curve.

## Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as 5-bromo-2-mercaptophenol.



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Caption: Experimental workflow for the characterization of 5-bromo-2-mercaptophenol.

## Conclusion

While specific experimental data for 5-bromo-2-mercaptophenol is sparse, this guide provides a robust framework for its systematic physicochemical characterization. By employing the detailed experimental protocols and leveraging comparative data from analogous structures, researchers can effectively determine the essential properties of this compound, thereby facilitating its potential application in drug discovery and other scientific disciplines. The provided workflow offers a logical sequence for these characterization studies, ensuring a comprehensive data package for this novel molecule.

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